Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

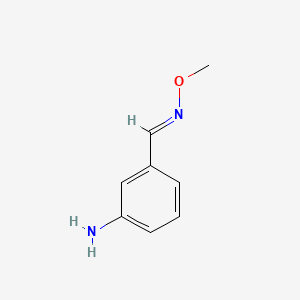

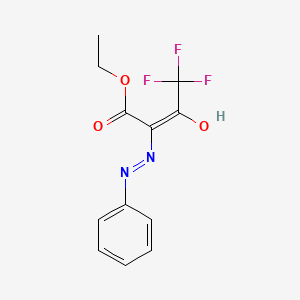

Ethyl 4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate is a chemical compound with the molecular formula C12H11F3N2O3 . It has an average mass of 288.223 Da and a monoisotopic mass of 288.072174 Da .

Synthesis Analysis

The synthesis of (Z)-ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate can be achieved from 2-Butenoic acid, 4,4,4-trifluoro-3-hydroxy-, ethyl ester and benzenediazonium chloride .Molecular Structure Analysis

The molecular structure of Ethyl 4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate consists of 12 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 302.6±52.0 °C at 760 mmHg, and a flash point of 136.8±30.7 °C . It also has a polar surface area of 68 Å2 and a molar volume of 221.0±7.0 cm3 .Aplicaciones Científicas De Investigación

Application in Organic Chemistry

Summary of the Application

Ethyl 4,4,4-trifluoro-2-butynoate is a reagent used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes .

Methods of Application

The compound is used as a reagent in a reaction with cyclometalated iridium and rhodium complexes. The reaction conditions and parameters would depend on the specific experiment being conducted .

Results or Outcomes

The use of Ethyl 4,4,4-trifluoro-2-butynoate in these reactions helps to investigate the regioselectivity of the insertion reaction .

Application in Synthetic Chemistry

Summary of the Application

Lithium enolate of ethyl 4,4,4-trifluoro-3-oxobutanoate undergoes unusual reactions with ammonium acetate and 1-aminonaphthalene .

Methods of Application

The lithium enolate of the compound reacts with ammonium acetate and 1-aminonaphthalene. The specific reaction conditions and parameters would depend on the particular experiment .

Results or Outcomes

These reactions produce 4-amino-2,6-bis (trifluoromethyl)pyridine and 4-trifluoromethyl-2- [ ( Z )-1,1,1-trifluoroprop-1-en-2-ol-1-yl]benzo [ h ]quinoline .

Application in Synthesis of Chiral Compounds

Summary of the Application

Ethyl 4,4,4-trifluoroacetoacetate is used in the synthesis of (S)- and ®-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral CF3-oxazolidines .

Methods of Application

The compound is used as a starting material in the synthesis of chiral CF3-oxazolidines, which are then used to synthesize the target compounds .

Results or Outcomes

The synthesis results in the production of (S)- and ®-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine .

Application in Regioselectivity Studies

Summary of the Application

Ethyl 4,4,4-trifluoro-2-butynoate is used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl (Z)-4,4,4-trifluoro-3-hydroxy-2-phenyldiazenylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O3/c1-2-20-11(19)9(10(18)12(13,14)15)17-16-8-6-4-3-5-7-8/h3-7,18H,2H2,1H3/b10-9-,17-16? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGVOIMFLWUOHS-VRMCWJJMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C(F)(F)F)O)N=NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C(F)(F)F)/O)/N=NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate | |

CAS RN |

1494-98-0 |

Source

|

| Record name | NSC22085 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.